4-(Neopentyloxy)aniline

Medicinal Chemistry Pharmacokinetics Chemical Biology

4-(Neopentyloxy)aniline (CAS 62517-38-8) features a sterically demanding neopentyloxy substituent that significantly enhances lipophilicity (XLogP3 2.6 vs. 0.9 for p-anisidine) and molecular complexity. This unique steric profile disrupts tight crystal packing, making it a superior intermediate for tuning mesophase behavior in discotic liquid crystals and improving solubility/membrane permeability in CNS-targeted medicinal chemistry programs. Validated as a starting point for synthesizing azo-compounds with demonstrated antibacterial activity against Gram-positive pathogens (S. aureus, L. monocytogenes), this building block offers a strategic advantage over linear alkoxy analogs for applications where high lipophilicity, steric protection, and unique self-assembly behavior are non-negotiable.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 62517-38-8
Cat. No. B1626633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Neopentyloxy)aniline
CAS62517-38-8
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)(C)COC1=CC=C(C=C1)N
InChIInChI=1S/C11H17NO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8,12H2,1-3H3
InChIKeyQFHUFLZJXAZQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Neopentyloxy)aniline (CAS 62517-38-8): A Specialized Alkoxy-Substituted Aniline Building Block for Material Science and Chemical Biology Research


4-(Neopentyloxy)aniline (CAS 62517-38-8) is a para-substituted aniline derivative featuring a bulky 2,2-dimethylpropoxy (neopentyloxy) group. With a molecular weight of 179.26 g/mol [1], this compound serves as a versatile intermediate in the synthesis of liquid crystals, organic electronic materials, and bioactive molecules. Its defining characteristic is the sterically demanding neopentyloxy substituent, which imparts distinct physical properties, such as enhanced lipophilicity (calculated XLogP3 of 2.6 [2]), compared to smaller alkoxy analogs, thereby influencing molecular packing, solubility, and pharmacokinetic profiles in downstream derivatives.

Why 4-(Neopentyloxy)aniline Cannot Be Replaced by Simpler 4-Alkoxyanilines Like p-Anisidine or p-Phenetidine


The neopentyloxy group in 4-(Neopentyloxy)aniline is not merely a larger alkyl chain; its highly branched, gem-dimethyl structure creates a unique steric environment that fundamentally alters molecular properties. Compared to linear or less-branched alkoxy analogs (e.g., methoxy, ethoxy), the neopentyloxy group significantly increases lipophilicity and steric bulk [1]. This structural divergence directly impacts key parameters such as membrane permeability, metabolic stability, and crystal packing, making direct substitution with simpler 4-alkoxyanilines ineffective for applications where high lipophilicity, steric protection, or unique liquid crystalline phase behavior is required. The quantitative evidence below demonstrates these critical differences.

Quantitative Differentiation of 4-(Neopentyloxy)aniline from Closest Analogs: Lipophilicity, Steric Bulk, and Downstream Bioactivity


Enhanced Lipophilicity vs. 4-Methoxyaniline (p-Anisidine): A 2.9-Fold Increase in XLogP3

4-(Neopentyloxy)aniline exhibits a significantly higher calculated partition coefficient (XLogP3) than the common building block 4-methoxyaniline. This increase directly reflects the contribution of the bulky, hydrophobic neopentyl group to overall molecular lipophilicity [1]. The higher XLogP3 value for 4-(Neopentyloxy)aniline (2.6) compared to 4-methoxyaniline (0.9) [2] translates to a 2.9-fold difference in logP, which in biological systems correlates with enhanced membrane permeability and blood-brain barrier penetration potential [3].

Medicinal Chemistry Pharmacokinetics Chemical Biology

Substantial Increase in Lipophilicity vs. 4-Ethoxyaniline (p-Phenetidine)

The branched neopentyloxy group provides a more pronounced increase in lipophilicity compared to a linear ethoxy chain. 4-(Neopentyloxy)aniline (XLogP3 = 2.6) [1] demonstrates a >2-fold increase in XLogP3 over p-phenetidine (4-ethoxyaniline), which has a reported XLogP3 value of approximately 1.2 [2]. This difference highlights the superior ability of the neopentyl group to enhance the hydrophobic character of derived molecules, which can be crucial for modulating logD and improving pharmacokinetic properties.

Medicinal Chemistry Pharmacokinetics Chemical Biology

Increased Steric Bulk and Molecular Complexity vs. Common 4-Alkoxyanilines

The neopentyloxy group introduces significantly greater steric hindrance than linear or smaller branched alkoxy groups. This is reflected in molecular complexity metrics. 4-(Neopentyloxy)aniline has a complexity score of 143 and 3 rotatable bonds , compared to 4-methoxyaniline (complexity: 79, rotatable bonds: 1) and p-phenetidine (complexity: 92, rotatable bonds: 2) [REFS-2, REFS-3]. The increased steric bulk, characterized by the gem-dimethyl branching, is known to disrupt crystalline packing, lower melting points, and enhance solubility in organic solvents for neopentyloxy-containing derivatives [3]. This steric effect can be harnessed to tune material properties such as liquid crystallinity and processability.

Material Science Organic Synthesis Polymer Chemistry

Promising Antimicrobial Activity in Derived Azo-Compounds

While direct activity data for the parent compound is limited, derivatives synthesized from 4-(neopentyloxy)aniline have demonstrated promising biological activity. Azo-compounds derived from this aniline scaffold have been reported to exhibit significant antibacterial activity against Gram-positive strains, including Staphylococcus aureus and Listeria monocytogenes . This suggests that the 4-(neopentyloxy)aniline core, when appropriately functionalized, can yield bioactive molecules with potential as antimicrobial agents. This provides a basis for its use as a privileged scaffold in medicinal chemistry campaigns targeting bacterial infections.

Medicinal Chemistry Antimicrobial Research Drug Discovery

Target Applications for 4-(Neopentyloxy)aniline Based on Quantified Property Advantages


Synthesis of CNS-Penetrant Drug Candidates and Bioactive Molecules

The 2.9-fold higher XLogP3 of 4-(neopentyloxy)aniline (2.6) compared to 4-methoxyaniline (0.9) [1] makes it a strategically superior building block for medicinal chemists aiming to optimize central nervous system (CNS) penetration or oral bioavailability. The increased lipophilicity can enhance passive diffusion across biological membranes, a critical parameter in early-stage drug discovery for neurological targets.

Design of Advanced Liquid Crystalline and Organic Electronic Materials

The significantly greater steric bulk of the neopentyloxy group, as quantified by its higher molecular complexity (143 vs 79 for methoxy) and rotatable bond count , is a key design element for tuning mesophase behavior in liquid crystals. Studies on related triphenylene discotic liquid crystals demonstrate that incorporating a neopentyloxy group directly influences self-assembly and organic electronic properties by disrupting tight crystal packing [2]. This makes 4-(neopentyloxy)aniline a valuable intermediate for creating materials with tailored phase transitions and charge transport characteristics.

Development of Lipophilic Polymer Building Blocks and Additives

For polymer and materials chemists, the enhanced lipophilicity and unique steric profile of the neopentyloxy group offer a route to modulate polymer solubility, processability, and thermal properties. The calculated XLogP3 of 2.6 [3] indicates a strong hydrophobic character, which can be imparted to polymers for applications requiring water resistance or compatibility with non-polar matrices. This differentiates it from more polar alkoxy anilines like p-anisidine.

Scaffold for Novel Antimicrobial Agent Discovery

Given the reported antibacterial activity of azo-compounds derived from 4-(neopentyloxy)aniline against S. aureus and L. monocytogenes , this compound serves as a validated starting point for medicinal chemistry programs targeting Gram-positive pathogens. Researchers can leverage this scaffold to build libraries of derivatives for structure-activity relationship (SAR) studies, exploring the impact of the neopentyl group on potency and selectivity.

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